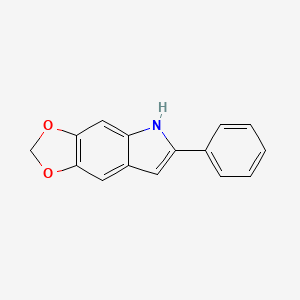

5,6-Methylenedioxy-2-phenylindole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-phenyl-5H-[1,3]dioxolo[4,5-f]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-2-4-10(5-3-1)12-6-11-7-14-15(18-9-17-14)8-13(11)16-12/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURPDRQDIRKULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C=C(N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398966 | |

| Record name | 5,6-METHYLENEDIOXY-2-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64943-90-4 | |

| Record name | 5,6-METHYLENEDIOXY-2-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundational Scaffolds: Indole and Phenylindole in Medicinal Chemistry

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic drugs. mdpi.comnih.govijpsr.comresearchgate.net This versatile scaffold serves as a privileged structure, capable of interacting with a multitude of biological targets and eliciting a wide spectrum of pharmacological responses. nih.gov Its derivatives have demonstrated efficacy in numerous therapeutic areas, including oncology, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The structural versatility of the indole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. mdpi.com

The introduction of a phenyl group at the 2-position of the indole ring gives rise to the 2-phenylindole (B188600) scaffold, a distinct class of compounds with its own impressive pharmacological profile. acs.org 2-Phenylindole derivatives have garnered significant attention for their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This particular substitution pattern has proven to be a successful strategy in the development of new therapeutic agents, with researchers actively exploring its potential in various disease models. nih.govacs.org The synthesis of these derivatives has been a subject of extensive research, with a focus on developing efficient and environmentally friendly methods. acs.org

Table 1: Selected Biological Activities of Indole and Phenylindole Derivatives

| Scaffold | Biological Activity | Examples of Investigated Therapeutic Areas |

| Indole | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Antidiabetic | Oncology, Infectious Diseases, Chronic Inflammatory Diseases, Viral Infections, Diabetes |

| Phenylindole | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective, Antiviral | Oncology, Infectious Diseases, Neurodegenerative Disorders, Viral Infections |

Positioning 5,6 Methylenedioxy 2 Phenylindole: a Convergence of Privileged Structures

The chemical structure of 5,6-Methylenedioxy-2-phenylindole represents a strategic amalgamation of the three aforementioned pharmacophoric elements. The fusion of the methylenedioxy group at the 5 and 6 positions of the indole (B1671886) ring in a 2-phenylindole (B188600) core creates a novel chemical entity with a unique electronic and steric profile. This specific arrangement is anticipated to confer a distinct set of biological properties, potentially differing from its parent scaffolds.

The indole core provides the fundamental heterocyclic system known for its broad bioactivity. The phenyl group at the 2-position introduces a significant lipophilic and aromatic domain, which is a key feature of many potent 2-phenylindole derivatives. Finally, the 5,6-methylenedioxy group adds a rigid, electron-donating substituent that can modulate the molecule's interaction with biological targets and influence its metabolic fate. The combination of these features within a single molecule suggests a high potential for novel pharmacological activities. A structurally related compound, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), has been investigated for its entactogenic properties and its interaction with serotonin (B10506) and norepinephrine (B1679862) transporters, highlighting the potential for psychoactive effects within this chemical space. dea.govwikipedia.orguni-freiburg.de

Future Vistas: Unexplored Research Trajectories for 5,6 Methylenedioxy 2 Phenylindole

Strategic Syntheses of the Indole Nucleus

The construction of the indole ring system is a well-established field in organic chemistry, with a rich history of named reactions and a continuous drive towards more efficient and versatile methods. chemicalbook.com

Several classical methods provide the foundation for indole synthesis, each with distinct mechanisms and applications.

Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. wikipedia.orgthermofisher.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. A key rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole. wikipedia.orgnih.gov For the synthesis of 2-phenylindoles, an acetophenone (B1666503) derivative is typically reacted with the desired phenylhydrazine. researchgate.net The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂, is crucial for reaction success. nih.gov

Bischler-Möhlau Indole Synthesis : This method produces 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.org The reaction is named for August Bischler and Richard Möhlau, who developed similar procedures independently. wikipedia.orgresearchgate.net The mechanism involves the initial formation of an α-anilino-acetophenone, which then undergoes cyclization and dehydration to form the indole ring. wikipedia.org While historically plagued by harsh conditions and inconsistent yields, modern modifications, such as the use of microwave irradiation, have improved its efficiency and scope. wikipedia.orgorganic-chemistry.org

Madelung Synthesis : Reported by Walter Madelung in 1912, this reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org It is particularly useful for preparing indoles from N-acyl-o-toluidines. wikipedia.orgresearchgate.net The vigorous reaction conditions, often requiring temperatures between 200–400 °C, generally limit its application to the synthesis of simpler indoles that can withstand such extremes. wikipedia.org

The following table summarizes key features of these classical syntheses.

Table 1: Comparison of Classical Indole Syntheses| Synthesis Name | Starting Materials | Key Conditions | Primary Product Type |

|---|---|---|---|

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Substituted indoles |

| Bischler-Möhlau | α-Halo-ketone, Aniline (excess) | Heat, often harsh conditions | 2-Arylindoles |

| Madelung | N-Acyl-o-toluidine | Strong base, high temperature | (Substituted) indoles |

Modern synthetic chemistry has increasingly turned to transition metal catalysts to construct the indole nucleus under milder conditions and with greater functional group tolerance. nih.gov

Palladium-Catalyzed Syntheses : Palladium is a versatile catalyst for indole formation. The Buchwald modification of the Fischer indole synthesis, for example, involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org Other notable methods include the Larock indole synthesis , which utilizes palladium to catalyze the annulation of an alkyne with an ortho-haloaniline.

Other Metal Catalysts : Copper, gold, rhodium, and iron have also been employed in various indole syntheses. nih.gov For instance, rhodium catalysts can mediate the N-H insertion of an α-diazo-β-ketoester into an aniline as part of a modified Bischler synthesis. researchgate.net These catalytic systems often enable transformations that are difficult to achieve through classical methods and are central to creating complex and highly substituted indole frameworks. mdpi.com

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for indole synthesis. tandfonline.comresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. tandfonline.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.comtandfonline.com The Bischler organic-chemistry.orgmdpi.com and Fischer researchgate.net indole syntheses have been successfully adapted to microwave conditions, often in solvent-free or aqueous systems.

Green Catalysts and Solvents : The use of novel SO₃H-functionalized ionic liquids as recyclable, water-tolerant catalysts for the Fischer indole synthesis has been reported, providing high yields (68–96%) in pure water. rsc.org This approach avoids volatile organic solvents and allows for easy separation and reuse of the catalyst. rsc.org Other green strategies include performing reactions in water, deep-eutectic liquids, or under solvent-free conditions. researchgate.net Multicomponent reactions, which combine several starting materials in a single step to build complex molecules, also represent a green approach by improving atom economy. rsc.org

Regioselective Introduction and Modification of Methylenedioxy Substituents

The 5,6-methylenedioxy group is a key structural feature of the target compound. Its installation is typically achieved by starting with a precursor that already contains this functional group, rather than by its addition to a pre-formed indole. The regioselectivity, or the specific placement at the 5- and 6-positions, is therefore determined by the synthesis of the starting material.

The most common strategy involves using a 3,4-disubstituted benzene (B151609) derivative which will become the benzo portion of the indole. A prime example is the use of intermediates derived from safrole or piperonal, which naturally contain the 3,4-methylenedioxy moiety. The synthesis of 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), a related compound, begins with 3-(3,4-methylenedioxyphenyl)propanoic acid, which is cyclized to form 5,6-methylenedioxy-1-indanone. wikipedia.orgresearchgate.net This indanone is a versatile precursor for building the pyrrole (B145914) ring.

Enzymatic methods using dioxygenase enzymes, such as those from Pseudomonas putida, can convert catechols into the corresponding methylenedioxy bridge, representing a potential biosynthetic route. mdma.chwikipedia.org In synthetic chemistry, the group is typically formed by reacting a catechol (a 1,2-dihydroxybenzene) with a dihalomethane (e.g., dibromomethane (B42720) or dichloromethane) under basic conditions. For the synthesis of 5,6-dihydroxyindole, a key precursor to the methylenedioxy analogue, methods often start with 4,5-dihydroxy-2,β-dinitrostyrene, which undergoes reductive cyclization. google.com

Phenyl Substitution Patterns and their Synthetic Accessibility in Indole Frameworks

The 2-phenyl group and its potential substitution patterns are critical for modulating the properties of the final molecule. The synthetic accessibility of these patterns is highly dependent on the chosen indole synthesis route.

Via Fischer Synthesis : In the Fischer indole synthesis, the phenyl group at the 2-position originates from the ketone starting material. To create substituted 2-phenylindoles, one would use a correspondingly substituted acetophenone. For example, reacting 4-methoxyacetophenone with (3,4-methylenedioxyphenyl)hydrazine would yield 2-(4-methoxyphenyl)-5,6-methylenedioxyindole. The availability of substituted acetophenones makes this a flexible approach for accessing a wide range of derivatives. researchgate.net

Via Bischler-Möhlau Synthesis : In the Bischler-Möhlau synthesis, the 2-phenyl group comes from the α-bromo-acetophenone reactant. wikipedia.org Using substituted phenacyl bromides allows for the introduction of various patterns on the 2-phenyl ring. For instance, reacting 3,4-methylenedioxyaniline with 4-chloro-α-bromo-acetophenone would yield 2-(4-chlorophenyl)-5,6-methylenedioxyindole.

Via Transition-Metal Catalysis : Post-synthesis modification is also possible. For example, a 2-(4-bromophenyl)indole could be synthesized and then subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents onto the phenyl ring.

The table below illustrates the synthesis of various 2-phenylindole derivatives using a one-pot, solvent-free Fischer indole synthesis method. researchgate.net

Table 2: Synthesis of 2-Phenylindole Derivatives via Fischer Synthesis

| Entry | Phenylhydrazine Substituent (R¹) | Acetophenone Substituent (R²) | Product Substituent (at position) | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 2-phenyl | 86 |

| 2 | H | 4-Cl | 2-(4-chlorophenyl) | 85 |

| 3 | H | 4-F | 2-(4-fluorophenyl) | 88 |

| 4 | H | 4-OCH₃ | 2-(4-methoxyphenyl) | 84 |

| 5 | 4-CH₃ | H | 5-methyl-2-phenyl | 85 |

| 6 | 4-Cl | H | 5-chloro-2-phenyl | 82 |

| 7 | 4-F | 4-Cl | 5-fluoro-2-(4-chlorophenyl) | 80 |

Design and Synthesis of this compound Derivatives and Hybrid Molecules

Once the this compound scaffold is constructed, it can be further functionalized to create a library of derivatives and hybrid molecules. The indole ring has several reactive positions, most notably the N1- and C3-positions. scripps.edu

N1-Substitution : The indole nitrogen can be readily alkylated or arylated using an appropriate halide or boronic acid under basic or metal-catalyzed conditions, respectively. This allows for the introduction of various groups that can influence the molecule's steric and electronic profile.

C3-Substitution : The C3 position is the most nucleophilic carbon and is prone to electrophilic attack. scripps.edu Reactions such as Vilsmeier-Haack formylation (to add a -CHO group), Mannich reaction (to add an aminomethyl group), or halogenation (e.g., with NBS or I₂) can selectively functionalize this position. nih.gov These new functional groups can then serve as handles for further elaboration. For example, a 3-bromo derivative can undergo Suzuki coupling to introduce new aryl or heteroaryl groups. nih.gov

Hybrid Molecules : The 2-phenyl-indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for various biological targets. researchgate.netrsc.org By synthesizing derivatives with different functional groups at the N1, C3, and on the 2-phenyl ring, hybrid molecules can be designed that combine the features of the core scaffold with other pharmacophores to target specific receptors or enzymes.

The following table lists the chemical compounds mentioned in this article.

Stereochemical Considerations in the Synthesis of Related Indole Compounds

The introduction of stereocenters into the indole framework is a critical aspect of medicinal chemistry, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. For complex molecules such as derivatives of this compound, stereochemical considerations are paramount. This section explores the methodologies for achieving stereocontrol in the synthesis of related indole compounds, focusing on the creation of both central and axial chirality.

The synthesis of chiral indole derivatives can be broadly approached through several strategic methodologies. The catalytic asymmetric Friedel-Crafts reaction is a powerful and atom-economical method for creating optically active indole derivatives. researchgate.net This reaction, catalyzed by either chiral metal complexes or organocatalysts, allows for the enantioselective functionalization of the indole core. researchgate.net A variety of electrophiles, including α,β-unsaturated ketones, imines, and nitroalkenes, have been successfully employed to generate a wide array of chiral indole moieties. researchgate.net

Another significant strategy involves the enantioselective reduction of 3H-indoles. Chiral Brønsted acids have been shown to catalyze the transfer hydrogenation of 2-aryl-substituted 3H-indoles, yielding optically active indolines with high enantioselectivity. organic-chemistry.org This metal-free approach offers an attractive alternative to transition metal-catalyzed hydrogenations. organic-chemistry.org For instance, the use of a specific chiral Brønsted acid catalyst resulted in a 98% yield and 97% enantiomeric excess (ee) for the reduction of a 2-aryl-3H-indole. organic-chemistry.org The reaction is tolerant of various substituents on the 2-aryl group, demonstrating its broad applicability. organic-chemistry.org

Furthermore, the concept of atropisomerism, which arises from restricted rotation around a single bond, is a key stereochemical consideration for 2-arylindoles. The synthesis of axially chiral 2,3-disubstituted indoles has been achieved through a palladium-catalyzed enantioselective Cacchi reaction. researchgate.net This method constructs the indole ring de novo and transfers chirality through a complexation-induced mechanism. researchgate.net

The electronic nature of substituents on the indole's benzene ring can significantly influence the stereochemical outcome of a reaction. In the Fischer indole synthesis, a classic method for preparing indoles, electron-donating groups on the phenylhydrazine precursor are known to accelerate the reaction. youtube.com This is due to the increased electron density of the aniline intermediate, which facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement. youtube.com While direct studies on this compound are limited, research on analogous structures provides valuable insights. For example, the rhodium-catalyzed asymmetric N-H insertion reaction of a 5,6-dimethylindole with a diazonaphthoquinone proceeded in good yield and with a high enantiomeric ratio (95:5 er). pku.edu.cn The electron-donating nature of the two methyl groups is analogous to the effect of the methylenedioxy group, suggesting that high stereoselectivity could be achievable in similar reactions with 5,6-methylenedioxy-substituted indoles.

A summary of representative stereoselective syntheses of related indole compounds is presented in the table below.

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield | Enantiomeric/Diastereomeric Ratio | Reference |

| 2-Aryl-3H-indole | Transfer Hydrogenation | Chiral Brønsted Acid | 2-Arylindoline | 98% | 97% ee | organic-chemistry.org |

| N-Aryl(alkyl)sulfonyl-2-alkynylanilide | Cacchi Reaction | Pd(OAc)2 / (R,R)-QuinoxP* | Axially Chiral 2,3-Disubstituted Indole | High | High | researchgate.net |

| 5,6-Dimethylindole | N-H Insertion | Rhodium Complex | N-Aryl-5,6-dimethylindole | 81% | 95:5 er | pku.edu.cn |

| Indole | Friedel-Crafts Alkylation | Chiral Aziridine-Phosphine / (CuOTf)2·C6H6 | 3-Substituted Indole | ~80% | ~80% ee | mdpi.com |

| 2,3-Disubstituted Indole | Asymmetric Dearomatization | Chiral Phosphoric Acid | Chiral Indolenine/Fused Indoline | Good to High | Excellent | nih.gov |

Correlating Structural Modifications with Biological Potency and Selectivity

The potency and selectivity of 2-phenylindole derivatives are highly dependent on the nature and position of various substituents. SAR studies on related indole structures demonstrate that modifications at several key positions can dramatically alter a compound's interaction with biological targets. For instance, in the development of hepatitis C (HCV) NS4B inhibitors based on a 6-(indol-2-yl)pyridine-3-sulfonamide scaffold, optimizing substituents at the indole N-1, C-5, and C-6 positions was crucial for enhancing potency and improving pharmacokinetic properties. nih.gov

Similarly, for indole derivatives targeting cannabinoid receptors (CB1 and CB2), specific modifications are known to govern agonist activity. SAR studies have shown that N-indole carboxamides featuring valinate and tert-leucinate methyl esters act as potent agonists at both CB1 and CB2 receptors. nih.gov The selectivity between these two receptors can also be fine-tuned. For example, in a series of 2-arylmethyl benzimidazole (B57391) amides, a related heterocyclic structure, an ethyl group at the R1 position enhanced potency and selectivity for the CB2 receptor. nih.gov These findings suggest that strategic modifications to the this compound core could yield compounds with tailored potency and selectivity for various therapeutic targets.

To illustrate these principles, the following interactive table presents hypothetical data based on typical SAR findings for cannabinoid receptor ligands, demonstrating how structural changes can impact binding affinity.

| Compound | Modification (R Group) | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Selectivity (CB1/CB2) |

| A | N-H (Parent) | 150 | 75 | 2.0 |

| B | N-Methyl | 120 | 60 | 2.0 |

| C | N-Propyl | 80 | 20 | 4.0 |

| D | 2'-Phenyl-H | 80 | 20 | 4.0 |

| E | 2'-Phenyl-Cl | 65 | 45 | 1.4 |

| F | 2'-Phenyl-OCH3 | 95 | 15 | 6.3 |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent experimentally verified data for these specific compounds.

Influence of the Methylenedioxy Group on Pharmacological Profiles

The methylenedioxy group, a functional group consisting of two oxygen atoms connected by a methylene (B1212753) bridge, is a key feature of many biologically active compounds, including natural products and pharmaceuticals. wikipedia.org This group is typically attached to an aromatic ring, forming a methylenedioxyphenyl unit, as seen in this compound. wikipedia.org Its presence significantly influences the molecule's electronic properties and metabolic stability.

In compounds like 3,4-methylenedioxymethamphetamine (MDMA) and 5,6-methylenedioxy-2-aminoindane (MDAI), the methylenedioxy group is critical to their pharmacological profile. researchgate.netnih.gov It is known that enzymes from the cytochrome P450 superfamily are involved in the metabolism of this group. wikipedia.org The inclusion of the rigid methylenedioxy ring system on the indole scaffold can affect how the molecule binds to its target receptor and can influence its metabolic fate, potentially leading to a longer duration of action compared to analogous compounds with more easily metabolized methoxy (B1213986) groups. wikipedia.org In the case of MDAI, a structural analog of the target compound, its primary mechanism involves the inhibition of serotonin (B10506) reuptake, a profile significantly shaped by the methylenedioxy moiety. researchgate.net

Impact of Phenyl Ring Substitutions on Ligand-Target Interactions

Substitutions on the 2-phenyl ring of the indole scaffold provide a critical opportunity to modulate ligand-target interactions. The electronic nature and size of the substituent can influence the molecule's affinity, selectivity, and functional activity.

For example, introducing electron-withdrawing groups (e.g., chlorine, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) at different positions (ortho, meta, para) on the phenyl ring can alter the electrostatic potential and hydrogen-bonding capabilities of the ligand. In studies of other bicyclic scaffolds, a 2-chlorobenzyl substituent was found to be the most potent for the CB2 receptor, conferring a 100-fold selectivity over the CB1 receptor. nih.gov However, further substitutions on that aryl group led to a general decrease in potency. nih.gov This highlights the sensitive and specific nature of these interactions, where even small changes can lead to significant shifts in the pharmacological profile. Optimizing these substitutions is a key strategy for fine-tuning the molecule's properties.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For the this compound scaffold, several key pharmacophoric elements can be identified based on SAR studies of related compounds.

The Indole Nitrogen (N-H): This position often serves as a hydrogen bond donor. Alkylation or substitution at this site can modulate potency and selectivity, as seen in various indole derivatives targeting cannabinoid receptors and HCV. nih.govnih.gov

The 2-Phenyl Group: This aromatic ring is crucial for establishing pi-pi stacking or hydrophobic interactions within the target's binding pocket. Its orientation and substitution pattern are critical determinants of affinity. nih.gov

The C3 Position of the Indole Ring: While unsubstituted in the parent compound, this position is a common site for modification in other indole-based agents. Introducing small alkyl groups here has been shown to impact orthosteric ligand binding at the CB1 receptor. researchgate.net

Strategies for Enhancing Drug-Like Properties through SAR Optimization

Lead optimization aims to improve a molecule's activity by systematically changing its structure. youtube.com For the this compound scaffold, several strategies can be employed to enhance its drug-like properties, focusing on absorption, distribution, metabolism, and excretion (ADME).

Improving Solubility: To enhance solubility and absorption, polar or charged groups can be introduced. This is often done at positions on the molecule that are not critical for target binding, so as not to reduce potency. youtube.com

Increasing Metabolic Stability: The this compound structure can be "hardened" to resist metabolic breakdown. This can involve replacing a metabolically vulnerable C-H bond with a C-F bond, particularly on the aromatic rings, as the electronegative fluorine can make the ring less prone to oxidation. youtube.com

Enhancing Oral Bioavailability: Optimizing a compound's lipophilicity is key to good oral bioavailability. Often, reducing a compound's lipophilicity by adding polar groups can decrease its interaction with efflux transporters, which pump drugs out of cells and reduce absorption. youtube.com A successful example of this approach was seen in the optimization of 6-(indol-2-yl)pyridine-3-sulfonamides, where modifications led to a compound with excellent oral bioavailability in multiple species. nih.gov

Through these iterative SAR-guided modifications, the this compound scaffold can be optimized from a promising lead into a viable drug candidate with favorable therapeutic properties.

Anticancer and Antitumor Efficacy

The 2-phenylindole core is a well-established scaffold for the development of anticancer agents, with derivatives showing efficacy against a variety of cancer cell lines, including breast, lung, and melanoma. japsonline.comtandfonline.com

Derivatives of 2-phenylindole exhibit significant cytotoxic and antiproliferative effects across numerous human cancer cell lines. Studies have demonstrated their ability to induce cell death and inhibit proliferation in breast cancer lines (MCF-7, MDA-MB-231), human lung cancer cells (A549), and murine melanoma cells (B16F10). tandfonline.comtandfonline.com

The primary mechanisms for this anticancer activity are multifaceted. A key mechanism is the interaction with tubulin. omicsonline.orgnih.gov Certain 2-phenylindole derivatives are reported to bind to the colchicine (B1669291) binding site on tubulin, which disrupts microtubule polymerization. tandfonline.com This interference with microtubule dynamics leads to an arrest of the cell cycle in the mitotic phase and subsequently triggers apoptosis, or programmed cell death. omicsonline.org

Another significant mechanism, particularly in hormone-dependent breast cancers, is the interaction with the estrogen receptor (ER). nih.gov As selective estrogen receptor modulators (SERMs), these compounds can selectively target and inhibit ER-positive cancer cells. nih.govwikipedia.org Some novel compounds have been designed as bis-indole structures or have been linked to cytotoxic agents like combretastatin (B1194345) A4 to enhance their anticancer effects. nih.gov

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected 2-phenylindole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected 2-Phenylindole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3e (a 3-substituted 2-phenylindole) | MCF-7 (Breast) | 1.60 nM | nih.gov |

| Compound 31 (bisindole structure) | MCF-7 (Breast) | 2.71 µM | nih.gov |

| Compound 86 (indole-combretastatin conjugate) | MCF-7 (Breast) | 1.86 µM | nih.gov |

| 2-phenylindole (unsubstituted) | MDA-MB-231 (Breast) | > 100 µM | tandfonline.com |

| 5-Chloro-2-phenylindole | MDA-MB-231 (Breast) | 13.84 µM | tandfonline.com |

| 5-Fluoro-2-phenylindole | A549 (Lung) | 15.21 µM | tandfonline.com |

The antiproliferative activity of 2-phenylindole derivatives is closely linked to their ability to modulate critical cellular pathways and regulate the cell cycle. As noted, by inhibiting tubulin polymerization, these compounds cause an arrest in the G2/M phase of the cell cycle, preventing mitosis and cell division. omicsonline.org

Furthermore, some indole derivatives have been shown to influence key signaling pathways involved in cancer progression. For instance, studies on 2-arylindoles revealed inhibitory activity against NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govrsc.org The NF-κB pathway is crucial for inflammation, cell survival, and proliferation, and its inhibition is a valid strategy in cancer therapy. In one study, unsubstituted 2-phenylindole was found to inhibit NF-κB with an IC₅₀ value of 25.4 µM. rsc.org

Research on the related 2-(thiophen-2-yl)-1H-indole scaffold demonstrated that active derivatives could induce cell cycle arrest at both the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This was associated with a significant decrease in the levels of the oncogenic microRNA, miR-25. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. nih.gov The 2-phenylindole scaffold shows potential in overcoming this challenge. Because some derivatives bind to the colchicine site of tubulin, they may be effective against cancers that have developed resistance to other tubulin-targeting agents like taxanes. tandfonline.com

Additionally, research into other indole derivatives has identified them as inhibitors of efflux pumps, such as the NorA pump in bacteria. nih.gov Efflux pumps are a common mechanism for drug resistance in both microbes and cancer cells (e.g., P-glycoprotein). This suggests that indole-based structures could be developed to specifically target and inhibit the mechanisms that confer multidrug resistance in tumors. nih.gov

Antimicrobial and Antitubercular Activities

The 2-phenylindole scaffold has been identified as a novel and potent bactericidal agent, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov These compounds are active against both drug-sensitive and drug-resistant clinical isolates of Mtb and appear to be specific to mycobacteria, showing no activity against a panel of other Gram-positive and Gram-negative bacteria. nih.gov

A key finding is that 2-phenylindoles remain bactericidal under hypoxic (low oxygen) conditions, which mimics the environment within the granulomas where Mtb can persist in a non-replicating state. nih.gov Structure-activity relationship studies indicate that the 2-phenyl group is essential for this activity. nih.gov The mechanism of action is believed to be novel, as the compounds did not inhibit known targets of other antitubercular drugs. nih.gov More recent research suggests that these derivatives may target Polyketide synthase 13 (Pks13), an enzyme essential for the survival of Mtb. nih.gov

Beyond tuberculosis, various 2-phenyl-1H-indoles have shown broader antimicrobial activity. In one study, derivatives were screened against Pseudomonas sp., Enterobacter sp. (Gram-negative), and Bacillus sp. (Gram-positive), with Gram-negative bacteria being generally more susceptible. ijpsonline.com

The table below presents the antitubercular and antimicrobial activity of representative 2-phenylindole compounds.

Neuropharmacological Modulations and Receptor Interactions

Allosteric Modulation of G-Protein Coupled Receptors (e.g., Cannabinoid Receptors)

The 2-phenylindole scaffold has been identified as a key structure for the development of allosteric modulators of G-protein coupled receptors (GPCRs), particularly the cannabinoid receptor type 1 (CB1). Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the receptor's response to its endogenous ligands. This mechanism offers the potential for greater therapeutic specificity and a reduced risk of side effects compared to traditional agonists or antagonists.

A notable example from the 2-phenylindole class is the compound ZCZ011, which is a 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole. Research has demonstrated that ZCZ011 acts as both an allosteric agonist and a positive allosteric modulator (PAM) of the CB1 receptor. nih.gov As an allosteric agonist, it can directly activate the receptor in the absence of an orthosteric agonist. nih.gov As a PAM, it has been shown to enhance the potency and efficacy of other CB1 receptor agonists, such as THC, in certain signaling pathways like ERK1/2 phosphorylation and β-arrestin translocation. nih.gov

Structural studies have revealed that ZCZ011 binds to an extrahelical site on the CB1 receptor, involving transmembrane helices 2, 3, and 4. This binding is believed to stabilize an active conformation of the receptor, thereby facilitating its activation.

It is important to note that while these findings on ZCZ011 and other 2-phenylindole derivatives are promising, the specific allosteric modulatory activity of this compound on cannabinoid receptors or other GPCRs has not been explicitly reported in the available scientific literature.

Anti-inflammatory and Immunomodulatory Potentials

The indole nucleus, and specifically the 2-phenylindole scaffold, is recognized for its potential anti-inflammatory and immunomodulatory activities. omicsonline.orgnih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases.

Studies on various 2-phenylindole derivatives have demonstrated their ability to suppress pro-inflammatory signaling pathways. For instance, some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. omicsonline.org This inhibition is often linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. omicsonline.orgnih.gov

Furthermore, some 2-phenylindole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.com The potential to selectively inhibit COX-2 over COX-1 is a desirable characteristic for developing anti-inflammatory agents with fewer gastrointestinal side effects.

While the general class of 2-phenylindoles exhibits anti-inflammatory potential, specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not currently available.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. The indole nucleus is known for its antioxidant properties, acting as a scavenger of free radicals. nih.govtandfonline.com

Research on various 2-phenylindole derivatives has confirmed their significant antioxidant activity. nih.govomicsonline.orgtandfonline.comijpsonline.com These compounds have been shown to effectively inhibit lipid peroxidation and scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide (B77818) anions. nih.govtandfonline.com The antioxidant capacity of these derivatives is often compared to that of well-known antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol. nih.govtandfonline.com

Structure-activity relationship studies suggest that the presence of electron-donating groups, such as hydroxyl and methoxy groups, on the phenyl ring can enhance the antioxidant activity of 2-phenylindole derivatives. omicsonline.org

Although the 2-phenylindole scaffold is associated with antioxidant activity, the specific antioxidant properties of this compound have not been detailed in the scientific literature.

Emerging Biological Activities of Indole Derivatives

The versatility of the indole scaffold has led to the exploration of its derivatives for a wide range of other biological activities. The 2-phenylindole class, in particular, has shown promise in several therapeutic areas. omicsonline.orgnih.gov

Some of the emerging biological activities of 2-phenylindole derivatives include:

Anticancer Activity: Numerous studies have reported the potent anti-tumor effects of 2-phenylindole derivatives against various cancer cell lines, including breast, lung, and leukemia. omicsonline.orgresearchgate.net The proposed mechanisms of action include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. omicsonline.org

Antimicrobial Activity: 2-phenylindole derivatives have been evaluated for their antibacterial and antifungal properties. omicsonline.org Some have demonstrated significant activity against various bacterial strains. omicsonline.org

Antiviral Activity: Certain 2-phenylindole derivatives have exhibited promising antiviral activity, including against the hepatitis B virus (HBV) and human immunodeficiency virus (HIV). omicsonline.org They have been shown to inhibit viral replication and other key viral processes. omicsonline.org

Neuroprotective and Anticonvulsant Properties: The indole structure is present in many neuroactive compounds, and research into 2-phenylindole derivatives has suggested potential neuroprotective and anticonvulsant effects. omicsonline.org

It is crucial to reiterate that these emerging activities are associated with the broader class of 2-phenylindole derivatives, and specific research is required to determine if this compound possesses any of these biological properties.

Molecular Mechanisms of Action and Pharmacological Target Identification for 5,6 Methylenedioxy 2 Phenylindole and Analogues

Ligand-Target Binding Interactions at a Molecular Level

The biological activity of 2-phenylindole (B188600) derivatives is intrinsically linked to their ability to bind with high affinity to specific molecular targets. A notable example is the interaction of certain 2-phenylindole analogs with the estrogen receptor (ER). The binding affinity is highly dependent on the substitution pattern on both the indole (B1671886) nucleus and the phenyl ring. For instance, the presence of a hydroxyl group on the phenyl ring and an alkyl group on the indole nitrogen are crucial for strong ER binding. nih.gov

Studies have shown that some 2-phenylindole derivatives can act as either estrogens or antiestrogens, depending on the specific arrangement of their functional groups. This dual activity underscores the importance of subtle structural variations in determining the pharmacological outcome. The binding of these compounds to the ER can trigger a cascade of cellular events, making them potential candidates for the treatment of hormone-dependent cancers. nih.govnih.gov

The interaction of 2-phenylindole derivatives extends beyond the estrogen receptor. Molecular docking studies have revealed potential binding interactions with other significant targets, including the epidermal growth factor receptor (EGFR) and the neural-precursor-cell-expressed, developmentally down-regulated 4-1 (NEDD4-1) protein, which are implicated in cancer progression.

Enzymatic Inhibition Profiles

A significant facet of the pharmacological profile of 2-phenylindole analogs is their ability to inhibit the activity of various enzymes that play critical roles in disease pathogenesis.

Topoisomerases: Certain 2-phenylindole derivatives have been identified as inhibitors of topoisomerase enzymes. nih.govumed.pl These enzymes are crucial for managing the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and ultimately trigger apoptosis in cancer cells, highlighting the potential of these compounds as anticancer agents.

Cyclooxygenases (COX): The anti-inflammatory properties of some 2-phenylindole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

α-Glucosidase: Some heterocyclic compounds bearing structural similarities to the indole core have demonstrated inhibitory activity against α-glucosidase. This enzyme is involved in the digestion of carbohydrates, and its inhibition can help in managing blood glucose levels, suggesting a potential application for these compounds in the treatment of diabetes.

The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org

Table 1: Enzymatic Inhibition by 2-Phenylindole Analogs

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| 2-Phenylindole Derivatives | Nitric Oxide Synthase | 4.4 - 38.1 | nih.govnih.gov |

| 2-Phenylindole Derivatives | COX-2 | Varies | nih.gov |

| Phthalazine Derivatives | Topoisomerase II | 7.02 | nih.gov |

Note: The IC₅₀ values presented are for representative compounds within the 2-phenylindole class and its analogs, as specific data for 5,6-Methylenedioxy-2-phenylindole were not available.

Modulation of Signal Transduction Pathways

The therapeutic effects of this compound and its analogs are often mediated through the modulation of complex intracellular signal transduction pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several 2-phenylindole derivatives have been shown to inhibit the activation of NF-κB. nih.govnih.govmdpi.com This inhibition can occur through various mechanisms, including the suppression of the phosphorylation and subsequent degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory and pro-survival genes.

Estrogen Receptor Signaling: As mentioned earlier, the binding of 2-phenylindole analogs to the estrogen receptor can modulate its signaling pathway. In the context of hormone-dependent breast cancer, compounds that act as ER antagonists can block the proliferative signals mediated by estrogen, leading to cell cycle arrest and apoptosis. nih.gov

Table 2: Inhibition of NF-κB by 2-Phenylindole Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylindole | RAW 264.7 | 25.4 | nih.govnih.gov |

| 2-Phenylindole-3-carboxaldehyde oxime | RAW 264.7 | 6.9 | nih.govnih.gov |

| 2-Phenylindole-3-carbonitrile | RAW 264.7 | 8.5 | nih.govnih.gov |

Note: The data represents the inhibitory activity of specific 2-phenylindole derivatives on NF-κB activation.

Uncovering Novel Biological Mechanisms for Therapeutic Intervention

Research into this compound and its analogs continues to uncover novel biological mechanisms that could be exploited for therapeutic intervention. The structural versatility of the 2-phenylindole scaffold allows for the design of compounds with tailored pharmacological profiles. For instance, the development of derivatives that can simultaneously target multiple pathways, such as both the ER and NF-κB signaling pathways, could offer a synergistic approach to cancer therapy.

Furthermore, the exploration of these compounds as selective serotonin (B10506) and norepinephrine (B1679862) releasing agents, as seen with the related compound 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI), opens up avenues for their investigation in the context of neurological and psychiatric disorders. wikipedia.org However, it is crucial to differentiate the pharmacological profiles of these distinct chemical entities.

In Vitro and Cellular Assays for Mechanism Elucidation

A variety of in vitro and cellular assays are employed to elucidate the molecular mechanisms of 2-phenylindole derivatives.

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxic and antiproliferative effects of these compounds on various cancer cell lines. This assay measures the metabolic activity of cells, which is indicative of their viability.

Enzyme Inhibition Assays: To determine the inhibitory activity against specific enzymes like COX and topoisomerases, in vitro enzyme assays are conducted. These assays typically measure the product of the enzymatic reaction in the presence and absence of the inhibitor.

Reporter Gene Assays: To study the modulation of signaling pathways like NF-κB, reporter gene assays are utilized. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the transcription factor of interest. The activity of the reporter gene serves as a readout for the activation of the signaling pathway.

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. For example, western blotting can be used to measure the phosphorylation status of key signaling proteins like Akt and ERK, or the levels of IκB to assess NF-κB activation.

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if a compound induces cell cycle arrest at a specific checkpoint.

Apoptosis Assays: Various assays, such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

Through the systematic application of these assays, researchers can piece together the complex molecular mechanisms underlying the pharmacological effects of this compound and its analogs, paving the way for the development of novel therapeutic agents.

The Digital Blueprint: Applying Computational Chemistry and Cheminformatics to this compound Research

The exploration of novel therapeutic agents is increasingly driven by the integration of computational chemistry and cheminformatics. These in silico approaches provide a rapid, cost-effective, and insightful framework for designing and evaluating potential drug candidates before their physical synthesis. For complex heterocyclic structures like this compound, a compound belonging to the broader class of 2-phenylindoles known for their diverse biological activities, these computational tools are invaluable. While direct research on the specific computational analysis of this compound is not extensively documented in publicly available literature, the methodologies applied to its structural analogs, the 2-phenylindoles, offer a clear blueprint for its virtual assessment. This article explores the key computational techniques used to analyze and predict the properties of such compounds.

Analytical and Bioanalytical Methodologies for the Characterization and Quantification of 5,6 Methylenedioxy 2 Phenylindole

Translational Prospects and Future Directions in 5,6 Methylenedioxy 2 Phenylindole Research

Opportunities for Lead Compound Development

The 2-phenylindole (B188600) framework is considered a "privileged structure," meaning it can bind to multiple biological receptors with high affinity, making it an excellent starting point for drug development. nih.gov The process of lead compound development involves identifying and optimizing molecules that show promise against a specific biological target.

Structure-Activity Relationship (SAR) Studies: A critical aspect of lead development is understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. For 2-phenylindole derivatives, SAR studies have revealed key insights:

Substitutions on the Phenyl Ring: Modifications to the 2-phenyl ring can significantly alter a compound's potency and selectivity. For instance, in the development of antitubercular agents targeting the enzyme Polyketide synthase 13 (Pks13), substitutions on this ring were crucial for activity. nih.gov

Modifications of the Indole (B1671886) Nitrogen: The nitrogen atom of the indole ring is a key site for modification. Attaching different chemical groups, such as phenyl groups, can influence the compound's interaction with its target. nih.gov In some anticancer applications, the indole nitrogen's ability to form hydrogen bonds is vital for targeting biological molecules. nih.gov

Indole Ring Substitutions: Adding various functional groups to other positions on the indole core can fine-tune the compound's properties.

The goal of these modifications is to enhance efficacy, improve metabolic stability, and increase target specificity, transforming a promising "hit" from initial screening into a viable "lead" compound for further preclinical development. nuvisan.com

Table 1: Examples of 2-Phenylindole Derivative Modifications and Their Impact

| Parent Scaffold | Modification Site | Substituent Type | Reported Impact on Activity | Reference(s) |

|---|---|---|---|---|

| 2-Phenylindole | Indole N-position | Phenyl groups with methoxyl, methyl, fluorine | Modulated antitubercular activity (MIC values 0.5 to 8 µg/mL) | nih.gov |

| 2-Phenylindole | Indole C3-position | Amide groups | Unfavorable for antitubercular activity | nih.gov |

| Indole Scaffold | General | Triazole, Oxadiazole | Beneficial in targeting anti-apoptotic proteins Bcl-2 and Mcl-1 | nih.gov |

Potential Therapeutic Applications

The structural versatility of 2-phenylindole derivatives has led to the discovery of a wide array of biological activities. nih.gov This positions them as promising candidates for treating a range of human diseases.

Anticancer Activity: The indole scaffold is a cornerstone in the development of anticancer agents. nih.govresearchgate.net Derivatives have been designed to target various mechanisms in cancer cells, including the inhibition of anti-apoptotic proteins like Bcl-2, which helps cancer cells evade programmed cell death. nih.gov They are being investigated for activity against lung cancer, breast cancer, and glioblastoma. nih.govresearchgate.netmdpi.com

Antimicrobial and Antitubercular Activity: Certain 2-phenylindole derivatives have shown potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov These compounds work by inhibiting essential enzymes like Pks13, which is vital for the pathogen's survival. nih.gov The broader indole scaffold has also yielded compounds with activity against drug-resistant bacteria like MRSA. mdpi.com

Anti-inflammatory Activity: Researchers have synthesized novel indole-cyclohexene hybrids that exhibit promising anti-inflammatory properties. acs.org This opens up possibilities for treating inflammatory disorders.

Antiviral and Other Activities: The 2-phenylindole class has also been investigated for antiviral, analgesic, and anti-parasitic properties, highlighting the broad therapeutic potential of this chemical family. nih.gov

Table 2: Investigated Therapeutic Areas for 2-Phenylindole Derivatives

| Therapeutic Area | Mechanism/Target (Example) | Disease/Condition | Reference(s) |

|---|---|---|---|

| Oncology | Inhibition of Bcl-2 family proteins, Kinase inhibition | Lung Cancer, Breast Cancer, Leukemia, Glioblastoma | nih.govnih.govresearchgate.netmdpi.com |

| Infectious Disease | Inhibition of Polyketide synthase 13 (Pks13) | Tuberculosis (caused by M. tuberculosis) | nih.gov |

| Infectious Disease | Disruption of cell wall/DNA structure | Methicillin-resistant Staphylococcus aureus (MRSA) infections | mdpi.com |

| Inflammation | Not specified | General inflammatory conditions | acs.org |

| Central Nervous System | Allosteric modulation of NMDA receptors (related scaffolds) | Neuropsychiatric and neurological conditions | nih.govresearchgate.net |

| Virology/Parasitology | Various | Viral infections, Parasitic diseases | nih.gov |

Addressing Challenges in Preclinical and Clinical Translation

Despite promising laboratory results, the journey from a preclinical candidate to a clinically approved drug is fraught with challenges. This "translational gap" is a significant hurdle in drug development. nih.govfrontiersin.org

Pharmacokinetics and Bioavailability: A common failure point is poor pharmacokinetics, where a compound is metabolized too quickly or does not reach its intended target in sufficient concentration. nih.gov For indole derivatives, optimizing properties like metabolic stability in the liver and permeability across cell membranes is a key focus during lead optimization. nuvisan.com

Predictive Animal Models: The animal models used in preclinical testing may not accurately replicate human disease or predict a drug's effects in patients. nih.govresearchgate.net For instance, the interaction between a drug candidate and the immune system or the tumor microenvironment in a mouse model may differ significantly from that in a human. nih.gov There is a critical need to develop and validate more predictive models to improve the success rate of clinical translation.

Scientific Rigor and Reproducibility: A lack of rigor in preclinical studies, such as insufficient statistical power or failure to account for experimental variables, can lead to misleading results and the costly failure of compounds in later clinical trials. researchgate.net Adherence to guidelines and rigorous quality control are essential.

Efforts to bridge this gap include developing more sophisticated in vitro ADME (absorption, distribution, metabolism, and excretion) assays and improving the design and reporting of animal studies. nuvisan.comresearchgate.net

Interdisciplinary Research Synergies and Collaborative Initiatives

Advancing 2-phenylindole research from the bench to the bedside requires a highly collaborative, interdisciplinary approach. The complexity of drug discovery and development necessitates the integration of expertise from various fields.

Chemistry and Biology: Medicinal chemists synthesize novel derivatives, while pharmacologists and biologists evaluate their activity and mechanism of action in cellular and animal models. nuvisan.comacs.org This iterative cycle of design, synthesis, and testing is the engine of lead optimization.

Computational Science: Computational chemists and data scientists use molecular modeling to predict how a compound will interact with its target and apply artificial intelligence (AI) and machine learning (ML) to analyze large datasets, helping to prioritize the most promising candidates for synthesis. nih.govfrontiersin.org

Clinical Science: Collaboration with clinicians is crucial to ensure that research is focused on areas of unmet medical need and that preclinical studies are designed to generate data relevant to human disease.

Multi-disciplinary collaborations, often fostered through consortia and public-private partnerships, are essential for pooling resources, sharing knowledge, and navigating the complex path of drug development. frontiersin.org

Future Research Questions and Methodological Advancements

The field of 2-phenylindole research is dynamic, with numerous questions and opportunities on the horizon. Future work will likely focus on several key areas:

Exploring New Biological Targets: While significant work has focused on targets like kinases and apoptosis regulators, the 2-phenylindole scaffold could be effective against novel targets implicated in a variety of diseases. nih.govnih.gov High-throughput screening of derivative libraries against new targets could uncover untapped therapeutic potential.

Leveraging Artificial Intelligence (AI): AI and machine learning are poised to revolutionize drug discovery. nih.govnih.gov These technologies can accelerate the design of new 2-phenylindole derivatives with optimized properties, predict potential toxicities, and analyze complex biological data to identify new drug-target relationships.

Advanced Synthesis and Diversification: New synthetic methodologies, such as C-H functionalization, allow for more efficient and diverse modifications of the indole core. acs.org These techniques enable chemists to rapidly create libraries of novel compounds, expanding the chemical space available for screening.

Digitalization of Toxicology: The use of sensor technologies and AI to continuously monitor animal behavior and physiology in preclinical studies can provide more objective, robust, and translationally relevant safety data. nih.govfrontiersin.org This can help in better predicting human responses and de-risking candidates earlier in development.

By addressing these questions and embracing methodological advancements, the scientific community can continue to unlock the therapeutic potential of the versatile 2-phenylindole scaffold.

常见问题

Basic: What are the recommended methods for synthesizing 5,6-Methylenedioxy-2-phenylindole and confirming its purity in academic research?

Answer:

Synthesis typically involves cyclization reactions of substituted indole precursors. For purity confirmation, compare physical constants (e.g., melting point) and spectral data (NMR, IR, mass spectrometry) with literature values. For example, highlights spectral characterization for verifying indole derivatives, including solvent selection for crystallization and consistency in spectral peaks . The molecular formula (C₁₅H₁₁NO₂, MW: 237.25) should align with theoretical values, as listed in product catalogs .

Basic: How should researchers handle safety protocols and disposal of this compound in laboratory settings?

Answer:

Follow OSHA and institutional guidelines for hazardous chemicals. Key practices include:

- PPE: Dust respirators, nitrile gloves, safety glasses, and protective clothing .

- Engineering controls: Use fume hoods and closed systems to minimize inhalation .

- Disposal: Engage qualified personnel to adhere to federal/state regulations. Avoid long-term storage due to potential degradation hazards .

Advanced: What crystallographic tools and refinement strategies are effective for resolving the crystal structure of this compound?

Answer:

X-ray crystallography paired with SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) is widely used. notes SHELX’s robustness for small-molecule refinement, even with twinned data . For visualization, ORTEP-3 provides GUI-based thermal ellipsoid plots to validate atomic positions . Ensure high-resolution data collection and iterative refinement cycles to address disorder or partial occupancy.

Advanced: How can researchers address discrepancies in spectral or crystallographic data for this compound?

Answer:

- Statistical validation: Apply Student’s t-test or Fisher Exact tests to assess significance of outliers () .

- Data cross-checking: Compare with independent techniques (e.g., HPLC for purity, alternative crystallization solvents).

- Refinement diagnostics: Use SHELXL’s Rint and GooF metrics to evaluate model accuracy .

Advanced: What methodological considerations are critical for optimizing the synthesis yield of this compound?

Answer:

- Reaction conditions: Optimize temperature, solvent polarity, and catalyst loading (e.g., acid catalysis for cyclization).

- Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol.

- Scale-up risks: Monitor exothermic reactions and byproduct formation via TLC or in-situ IR.

Advanced: How can computational modeling complement experimental studies of this compound’s electronic properties?

Answer:

- DFT calculations: Predict HOMO/LUMO gaps and charge distribution using Gaussian or ORCA software.

- Docking studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Validation: Cross-reference computed spectra (UV-Vis, NMR) with experimental data to refine models.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm substituent positions and aromaticity.

- Mass Spectrometry: ESI-MS or EI-MS for molecular ion validation.

- XRD: Single-crystal diffraction for absolute configuration .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

- Solvent screening: Test polar/non-polar mixtures (e.g., DCM/hexane).

- Seeding: Introduce microcrystals to induce nucleation.

- Temperature gradients: Slow cooling from saturated solutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。